molecular formula C19H30BNO4 B2983374 N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-dimethylbutanamide CAS No. 2246765-36-4

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-dimethylbutanamide

Cat. No. B2983374
CAS RN: 2246765-36-4
M. Wt: 347.26
InChI Key: JASMMJCQXCSRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-dimethylbutanamide” is an organic intermediate with borate and sulfonamide groups . It is synthesized through nucleophilic and amidation reactions .


Synthesis Analysis

The compound can be synthesized through nucleophilic and amidation reactions . The process involves the use of boronic acid compounds, which are usually used to protect diols . These compounds are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .


Molecular Structure Analysis

The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis . It has high reactivity in various transformation processes due to its high stability and low toxicity . It is used in the organic synthesis of drugs, where boronic acid compounds are usually used to protect diols .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are further clarified by studying the molecular electrostatic potential and frontier molecular orbitals of the compound using DFT .

Scientific Research Applications

Synthesis and Medicinal Chemistry

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,2-dimethylbutanamide is involved in the synthesis of complex molecules with potential biological activities. For instance, compounds synthesized using similar structures have been investigated for their cytotoxic activities on tumor and non-tumor cell lines, showing significant inhibitory effects on carbonic anhydrase isoenzymes, which play a crucial role in various physiological processes including respiration, acid-base balance, and biosynthetic reactions (Kucukoglu et al., 2016). These findings suggest the potential of derivatives of the compound in the development of new therapeutic agents targeting specific enzymes.

Materials Science and Photophysical Studies

Derivatives similar to this compound have been used to study aggregation-induced emission (AIE) phenomena. For example, tetraphenylethylene derivatives have been synthesized to investigate their AIE and mechanofluorochromic performance, which are critical for the development of new materials with potential applications in sensors, optoelectronics, and bioimaging (Qi et al., 2013). The structural modifications and photophysical properties studied in these derivatives can provide insights into the design of new materials with enhanced performance.

Analytical Chemistry

Compounds with similar structures have been utilized in analytical chemistry for the detection and characterization of environmental pollutants and herbicides. For example, the analysis and detection of herbicides in natural water were facilitated by derivatives that share functional groups with this compound, demonstrating the compound's relevance in environmental monitoring and safety assessments (Zimmerman et al., 2002).

Future Directions

The compound has a wide range of applications in pharmacy and biology . It is used as an enzyme inhibitor or specific ligand drug . In addition to treating tumors and microbial infections, it can also be used to treat anticancer drugs . Furthermore, it can be used as a fluorescent probe to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

properties

IUPAC Name

N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO4/c1-9-17(2,3)16(22)21-14-11-10-13(12-15(14)23-8)20-24-18(4,5)19(6,7)25-20/h10-12H,9H2,1-8H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASMMJCQXCSRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C(C)(C)CC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.